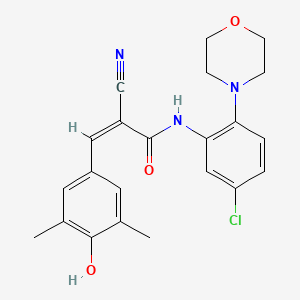

(Z)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide

Description

(Z)-N-(5-Chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide is a complex enamide derivative featuring a morpholine ring, chloro-substituted aromatic system, cyano group, and a hydroxy-dimethylphenyl moiety.

Properties

IUPAC Name |

(Z)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O3/c1-14-9-16(10-15(2)21(14)27)11-17(13-24)22(28)25-19-12-18(23)3-4-20(19)26-5-7-29-8-6-26/h3-4,9-12,27H,5-8H2,1-2H3,(H,25,28)/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFZRFHMGIAOLL-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1O)C)/C=C(/C#N)\C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Containing Derivatives

Morpholine rings are common in medicinal chemistry due to their solubility-enhancing and target-binding properties. For example:

- N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide (): This compound shares the morpholin-4-ylphenyl motif but incorporates a sulfonamide group and bromopyrimidine. The sulfonamide may enhance metabolic stability, while bromine introduces steric bulk, contrasting with the target compound’s cyano and hydroxy-dimethylphenyl groups, which favor hydrogen bonding and π-π interactions .

- EP 4 374 877 A2 Derivatives (): These patented compounds include morpholine-ethoxy and trifluoromethyl groups. The trifluoromethyl group enhances lipophilicity and bioavailability compared to the target’s chloro and hydroxy substituents, which may prioritize polar interactions .

Chloro and Cyano-Substituted Analogs

- 3-Chloro-N-phenyl-phthalimide (): While lacking a morpholine ring, its chloro and phthalimide groups contribute to polymer synthesis applications. The target compound’s chloro and cyano groups likely serve dual roles in reactivity and binding, but its enamide structure introduces conformational rigidity absent in phthalimides .

- Rapamycin Analogs (): Though structurally distinct, NMR-based comparisons of substituent-induced chemical shifts (e.g., regions A and B in Figure 6) highlight how the target’s substituents (chloro, cyano) could alter electronic environments similarly, affecting binding or stability .

Lumping Strategy for Property Prediction

’s lumping strategy groups compounds with shared functional groups (e.g., morpholine, cyano) to predict behavior. The target compound could be lumped with derivatives like those in and , assuming similar solubility or metabolic pathways due to overlapping substituents .

Comparative Data Table

Research Findings and Implications

- Stereochemistry: The Z-configuration of the target compound may enforce a specific spatial arrangement, optimizing interactions with hydrophobic pockets or catalytic sites, unlike non-stereospecific analogs .

- Synthetic Challenges : The morpholine and enamide moieties may complicate synthesis due to steric hindrance, contrasting with simpler derivatives like 3-chloro-N-phenyl-phthalimide .

Q & A

Q. How does the Z-configuration influence the compound’s interaction with cellular membranes compared to the E-isomer?

- Methodological Answer : The Z-isomer’s planar geometry enhances membrane permeability, measured via PAMPA (Parallel Artificial Membrane Permeability Assay). Fluorescence anisotropy studies show tighter packing with lipid bilayers compared to the E-isomer’s extended conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.